2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)acetamide
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Overview
Description
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)acetamide is a complex organic compound. This compound exhibits unique structural features, characterized by a quinazolinone core linked to a methoxyphenylpiperazine moiety via a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the formation of the quinazolinone core. This is achieved through the cyclization of an anthranilic acid derivative with a suitable amide. The resulting quinazolinone intermediate is then coupled with a propyl chain linked to a methoxyphenylpiperazine unit.
Key steps include:
Cyclization Reaction: : Anthranilic acid derivatives undergo cyclization in the presence of dehydrating agents such as phosphorus oxychloride.
Coupling Reaction: : The propyl chain is introduced through a nucleophilic substitution reaction, where the quinazolinone intermediate reacts with a propyl halide derivative.
Final Assembly: : The methoxyphenylpiperazine unit is attached via amide bond formation, utilizing coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
For industrial-scale production, optimized reaction conditions are paramount. Solvent selection, temperature control, and reaction times are fine-tuned to maximize yields and purity. Continuous flow processes and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: : The methoxy group may be oxidized to a hydroxyl or carboxyl group under suitable conditions.
Reduction: : The quinazolinone ring can be reduced to the corresponding dihydroquinazolinone using reducing agents like lithium aluminum hydride.
Substitution: : Electrophilic aromatic substitution reactions may occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: : Halogens or alkyl groups can be introduced using reagents like bromine or alkyl halides.
Major Products Formed
Oxidation Products: : Hydroxyl or carboxyl derivatives.
Reduction Products: : Dihydroquinazolinone analogs.
Substitution Products: : Halogenated or alkylated derivatives.
Scientific Research Applications
This compound finds applications across various scientific disciplines:
Chemistry
Catalysis: : The quinazolinone core is known to coordinate with metal ions, serving as a catalyst in organic transformations.
Biology
Enzyme Inhibition: : Its structural features enable it to inhibit specific enzymes, making it a valuable tool in biochemical research.
Medicine
Drug Development: : The methoxyphenylpiperazine moiety is a common pharmacophore in drug discovery, indicating potential therapeutic applications.
Industry
Material Science: : Its unique structure lends itself to the development of advanced materials with specific electronic or photonic properties.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action largely depends on its interaction with biological macromolecules. The methoxyphenylpiperazine unit is known to bind to receptors, modulating their activity. The quinazolinone core can inhibit enzymes by mimicking natural substrates, thus interfering with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4-one: : Lacks the piperazine unit, less complex biological activity.
N-(2-methoxyphenyl)piperazine derivatives: : Similar pharmacological properties but different structural features.
Uniqueness
The combination of a quinazolinone core with a methoxyphenylpiperazine moiety via a propyl chain is unique. This dual functionality imparts a wide range of biological and chemical properties, distinguishing it from simpler analogs.
Properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4/c1-33-19-9-7-18(8-10-19)28-15-13-27(14-16-28)12-4-11-25-22(30)17-29-23(31)20-5-2-3-6-21(20)26-24(29)32/h2-3,5-10H,4,11-17H2,1H3,(H,25,30)(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZXHPSBNHYLRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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